2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one - 1251630-65-5

2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one

Catalog Number: EVT-3001317
CAS Number: 1251630-65-5
Molecular Formula: C20H20N4O3S
Molecular Weight: 396.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate

1.1 Compound Description: This compound exhibited activity against the Candida albicans fungi in antimicrobial activity screening using the agar well diffusion method []. Its 3-pmethylbenzyl derivative also displayed similar activity [].

5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-4(3H)-thione

2.1 Compound Description: This compound demonstrated activity against the Candida albicans fungi in antimicrobial activity screening using the agar well diffusion method []. Its 4-S-alkyl derivatives also exhibited activity against this fungal strain [].

2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl]-N-phenylacetamide

3.1 Compound Description: This compound displayed significant inhibitory activity against the Staphylococcus aureus and Bacillus subtilis bacterial strains in antimicrobial screening [].

1-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-yl)thio)-2-phenylethan-1-ol

4.1 Compound Description: This compound, with a specific rotation of +43° [deg∙g/cm3∙dm], exhibited optical activity in solution [, ].

4.2 Relevance: This compound belongs to the S-derivatives of 4-R-5-((((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiols, a group known for displaying optical activity [, ]. While the core structure differs from the target compound, 2-((5-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone, the presence of a thioether linkage and a substituted pyridine ring are notable commonalities.

1-(4-fluorophenyl)-2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-yl)thio)ethan-1-ol

5.1 Compound Description: This compound demonstrated levorotatory behavior with a specific rotation [α]D20 = -43° [deg∙g/cm3∙dm], suggesting a predominance of the S-enantiomer in its racemic mixture [, ]. It was highlighted as a promising candidate for further preclinical investigation due to its optical activity [, ].

5.2 Relevance: Similar to the previous compound, this structure belongs to the S-derivatives of 4-R-5-((((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiols and exhibits optical activity [, ]. It shares structural similarities with the target compound, 2-((5-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone, including the thioether linkage and substituted pyridine ring.

3β-(substituted phenyl)tropan-2β-carboxylic acid esters

6.1 Compound Description: These compounds exhibit high affinity for the cocaine binding site on the dopamine transporter, both in vitro and in vivo, and are inhibitors of dopamine uptake in vitro [].

6.2 Relevance: This class of compounds, particularly the 3β-(substituted phenyl)-2β-(3-substituted 1′,2′,4′-oxadiazol-5′-yl)tropanes, are considered bioisosteres of the 3β-(substituted phenyl)tropan-2β-carboxylic acid esters due to the presence of the 1,2,4-oxadiazole ring, which mimics the ester functionality []. This bioisosteric relationship highlights a structural similarity to the target compound, 2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone, through the shared 1,2,4-oxadiazole moiety.

(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol

7.1 Compound Description: This racemic secondary alcohol with an asymmetric carbon is a novel compound, unreported before its synthesis and characterization []. It was derived by reduction of the carbonyl group in 2-{[4-(-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one [].

2-{[4-(-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one

8.1 Compound Description: This compound was synthesized by alkylating 4-(4-Methoxyphenyl)-5-phenyl--4H-1,2,4-triazole-3-thiol using 2-bromo-1-phenylethanone under alkaline conditions []. It served as a precursor for the synthesis of (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol [].

4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

9.1 Compound Description: This compound served as the starting material for the synthesis of 2-{[4-(-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one [].

1-((4-ethyl-5-(((3-(pyridine-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-yl)thio)propane-2-one

10.1 Compound Description: This compound demonstrated superior anti-hypoxic activity compared to Mexidol, a reference drug, in biological studies []. It increased the lifespan of rats by 1.0% relative to Mexidol in models of acute hypoxia with hypertension [].

10.2 Relevance: This compound belongs to the S-derivatives of 4-alkyl-5-(((3-(pyridine-4-yl)-1Н-1,2,4-triazole-5-yl)thio)methyl)-4Н-1,2,4-triazole-3-thiols, which are potential anti-hypoxic agents []. Though it lacks the oxadiazole ring, it shares the 1,2,4-triazole and thioether functionalities with the target compound, 2-((5-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone.

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride

11.1 Compound Description: This compound, a heterocyclic 1,3,4-oxadiazole derivative, is nearly planar in structure, with minimal dihedral angles observed between the 1,3,4-oxadiazole ring and the phenyl and pyridinium rings [].

4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione

12.1 Compound Description: This non-planar heterocyclic 1,2,4-triazole derivative exhibits significant dihedral angles between the phenyl and pyridyl rings with respect to the 1,2,4-triazole ring [].

Morpholinium 2-(4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate

13.1 Compound Description: This compound underwent a metabolism study where its main metabolite was determined to be the 5-((carboxymethyl)thio)-4-(2-methoxyphenyl)-1-methyl-3-(pyridin-4-yl)-4H-1,2,4-triazol-1-um cation, formed through N-methylation [].

14.1 Compound Description: This compound showed notable activity against the breast cancer cell line (MCF7) in in vitro cytotoxicity evaluations []. Its activity was comparable to the standard, 5-fluorouracil [].

1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

15.1 Compound Description: This compound displayed the highest activity against the glioblastoma U-87 cell line in MTT assays conducted to evaluate anticancer activity [, ].

2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone

16.1 Compound Description: This compound, containing a cyclobutane, a triazole, and three phenyl rings, was synthesized and analyzed using X-ray diffraction and DFT computational methods to investigate its molecular structure and potential pharmacological and biological properties [].

N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide

17.1 Compound Description: This compound displayed strong cytotoxicity against PANC-1 and HepG2 cell lines with IC50 values of 4.6 μM and 2.2 μM, respectively [].

1-((4-ethyl-5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)propan-2-one

18.1 Compound Description: This compound exhibited the most pronounced antimicrobial activity against the Pseudomonas aeruginosa strain (MIC – 31.25 μg/mL, MBcK – 62.5 μg/mL) [].

1-(4-methoxyphenyl)-2-(4-ethyl-5-(((3-(pyridin-4-yl)-1H)-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone

19.1 Compound Description: This compound exhibited significant antimicrobial activity, particularly against the Pseudomonas aeruginosa strain [].

Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (15)

20.1 Compound Description: This compound exhibited the ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia and influence the levels of PD markers after neurotoxin administration [].

(Z)-N-(1-[2-{3-[(dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene)benzenamine derivatives

21.1 Compound Description: This series of compounds exhibited varying degrees of antifungal activity []. Compounds 4f and 4h showed significant activity, while compound 4c exhibited moderate activity against Candida albicans, Candida tropicalis, and Aspergillus niger [].

1-(2-(4-fluorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(pyridin-2-yl)prop-2-en-1-one (AS1-08)

22.1 Compound Description: The thermodynamic and acoustical properties of binary solutions of this compound in dimethyl sulfoxide (DMSO) and N, N-dimethylformamide (DMF) were studied at various temperatures [].

1-(2-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(pyridin-2-yl)prop-2-en-1-one (AS1-12)

23.1 Compound Description: Similar to AS1-08, the thermodynamic and acoustical properties of binary solutions of this compound in DMSO and DMF were investigated at different temperatures [].

5-[2-(4-Methoxyphenyl)pyridin-3-yl]-1,3,4-oxadiazole-2-thiol

24.1 Compound Description: Novel 2-chloro N-aryl substituted acetamide derivatives of this compound were synthesized and evaluated for cytotoxicity against PANC-1, HepG2, and MCF7 cell lines [].

2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides

25.1 Compound Description: A series of 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)-N'-R-acetohydrazides were synthesized from these compounds and characterized using various physicochemical methods, including elemental analysis and 1H-NMR spectroscopy [].

1,4-bis[5-(5-mercapto-1,3,4-oxadiazol-2-yl-methyl)-thio-4-substituted-1,2,4-triazol-3-yl]-butane (7-12)

26.1 Compound Description: This series of compounds was prepared from 1,4-bis(5[hydrazinocarbonylmethylthio]-4-substituted-1,2,4-triazol-3-yl) butane derivatives (1-6) and characterized using IR, NMR, and mass spectral studies [].

1,4-bis[5-(1-oxo-1-(3,5-dimethyl pyrazol-1-yl)-methyl)-thio-4-substitued-1,2,4-triazol-3-yl]-butane (13-18)

27.1 Compound Description: This series of compounds, prepared from 1,4-bis(5[hydrazinocarbonylmethylthio]-4-substituted-1,2,4-triazol-3-yl) butane derivatives (1-6), were characterized using IR, NMR, and mass spectral analysis [].

1-(5-(2-tolyloxyquinoline-3-yl)-2-(pyridine-4-yl)-1,3,4-oxidiazol-3(2H)-yl)ethanones

28.1 Compound Description: This series of compounds, synthesized from the cyclization of N'-((2-(p-tolyloxy)quinoline-3-yl)methylene) isonitonohydrazide in acetic anhydride, were evaluated for their antibacterial activities against various bacterial strains [].

5-{((4-phenyl-5-pyridine-4-yl-4H-1,2,4-triazol-3-yl)thio)methoxy}-4-(4-methoxyphenyl)-2-((4-methylpiperazin-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

29.1 Compound Description: This compound was synthesized through a multi-step process starting from phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and screened for antimicrobial activities along with its Schiff base derivative precursors [].

5,5-dimethyl-4-phenyl-4,5-dihydro-3H-1,2,4-triazole-3-thione

30.1 Compound Description: This compound, prepared by condensation from N-phenylhydrazinecarbothioamide, was structurally characterized using single-crystal X-ray diffraction, and its supramolecular assembly was analyzed [].

4-phenyl-5-(pyrazin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

31.1 Compound Description: This compound, prepared by oxidative cyclization from 2-(amino(pyrazin-2-yl)methylene)-N-phenylhydrazine-1-carbothioamide, was structurally characterized using single-crystal X-ray diffraction, and its supramolecular assembly was analyzed [].

2-((5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid

32.1 Compound Description: Prepared by oxidative cyclization from 2-(amino(pyridine-2-yl)methylene)hydrazine-1-carbothioamide, this compound was structurally characterized using single-crystal X-ray diffraction, and its supramolecular assembly was analyzed [].

2-{[4-amino-3-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-yl]thio}acetic acid (HL)

33.1 Compound Description: This compound served as a ligand in the synthesis of four novel transition-metal complexes, which were subsequently investigated for their urease inhibitory activities [].

5-(4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol

34.1 Compound Description: This compound served as a key intermediate in synthesizing various 1,3,4-oxadiazole and 1,2,4-triazole derivatives, which were subsequently evaluated for their tuberculostatic activity [].

4-{5-[(E)-2-{4-(2-chlorophenyl)-5-[5-(methylsulfonyl)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}ethenyl]-1,3,4-oxadiazol-2-yl}benzonitrile (G007-LK)

35.1 Compound Description: This potent tankyrase 1/2 inhibitor exhibited high selectivity for its targets with biochemical IC50 values of 46 nM and 25 nM for tankyrases 1 and 2, respectively []. It also displayed a cellular IC50 value of 50 nM and an excellent pharmacokinetic profile in mice [].

36.1 Compound Description: This compound, a 5-hydroxytryptamine(1B/1D) (5-HT(1B/1D)) antagonist, was used to investigate the role of 5-HT(1B/1D) receptors in the hyperactivity induced by (+)-3,4-methylenedioxymethamphetamine [(+)-MDMA] in rats [].

N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide (WAY 100635)

37.1 Compound Description: This compound, a 5-HT(1A) antagonist, was used in conjunction with the 5-HT(1B/1D) antagonist GR 127935 to investigate the involvement of 5-HT(1A) and 5-HT(1B/1D) receptors in (+)-MDMA-induced hyperactivity in rats [].

1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone (SB-674042)

38.1 Compound Description: This selective OX1 antagonist was utilized in a study mapping the binding pocket of the dual antagonist almorexant to human orexin 1 and orexin 2 receptors [].

Properties

CAS Number

1251630-65-5

Product Name

2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one

IUPAC Name

2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone

Molecular Formula

C20H20N4O3S

Molecular Weight

396.47

InChI

InChI=1S/C20H20N4O3S/c1-26-16-7-4-14(5-8-16)19-22-20(27-23-19)15-6-9-17(21-12-15)28-13-18(25)24-10-2-3-11-24/h4-9,12H,2-3,10-11,13H2,1H3

InChI Key

MWRGUVSXQFJWAK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)SCC(=O)N4CCCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.